5-(furan-2-yl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide

Catalog No.
S3278200
CAS No.
1396864-00-8
M.F
C18H16N4O3S
M. Wt
368.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(furan-2-yl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H...

CAS Number

1396864-00-8

Product Name

5-(furan-2-yl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide

IUPAC Name

5-(furan-2-yl)-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide

Molecular Formula

C18H16N4O3S

Molecular Weight

368.41

InChI

InChI=1S/C18H16N4O3S/c1-22-11-13(16-5-3-9-26-16)20-17(22)6-7-19-18(23)12-10-15(25-21-12)14-4-2-8-24-14/h2-5,8-11H,6-7H2,1H3,(H,19,23)

InChI Key

AJYPEKNSXFGTIF-UHFFFAOYSA-N

SMILES

CN1C=C(N=C1CCNC(=O)C2=NOC(=C2)C3=CC=CO3)C4=CC=CS4

Solubility

not available
  • Search for references in scientific databases

    Searching scientific databases like PubMed, Scopus, or Web of Science using the compound's name or a combination of relevant keywords might reveal research articles describing its synthesis, characterization, or potential biological activities.

  • Patent Literature

    Patent applications sometimes disclose novel compounds and their potential applications before they are published in the scientific literature. Searching patent databases like Espacenet or USPTO might reveal patents mentioning this specific compound.

  • Isoxazole ring

    Isoxazoles are a class of heterocyclic compounds with a wide range of biological activities, including antibacterial, antifungal, and antitumor properties .

  • Furan and thiophene rings

    The furan and thiophene rings are aromatic heterocycles commonly found in bioactive molecules. Their presence can contribute to various biological properties .

  • Imidazole ring

    The imidazole ring is a core structure in histidine, an essential amino acid, and is also present in various bioactive molecules .

5-(furan-2-yl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide is a complex organic compound notable for its intricate molecular structure, which includes a furan ring, an imidazole ring, and an isoxazole ring. This compound is categorized under heterocyclic compounds and has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Its unique combination of functional groups may confer distinct chemical properties that are advantageous in various pharmacological contexts.

, including:

  • Oxidation: The furan ring can be oxidized to generate various furan derivatives.
  • Reduction: The imidazole moiety may undergo reduction under specific conditions.
  • Substitution: The compound can engage in nucleophilic or electrophilic substitution reactions at different positions on the rings.

Common Reagents and Conditions

Typical reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate for oxidation.
  • Reducing agents: Sodium borohydride for reductions.
  • Nucleophiles and electrophiles: Varied depending on the desired substitution reaction.

Controlled temperatures, specific solvents, and sometimes catalysts are employed to optimize reaction outcomes.

The biological activity of 5-(furan-2-yl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide is primarily attributed to its interaction with specific molecular targets within biological systems. This compound may bind to various enzymes or receptors, modulating their activity and resulting in diverse biological effects. Initial studies suggest potential applications in therapeutic areas such as oncology and infectious diseases, although further research is necessary to fully elucidate its mechanisms of action.

Synthetic Routes

The synthesis typically involves multi-step organic reactions. A common approach begins with synthesizing the furan and imidazole intermediates, followed by their coupling with the isoxazole derivative.

Industrial Production Methods

In industrial settings, large-scale synthesis may utilize optimized reaction conditions to enhance efficiency and reduce costs. Techniques such as continuous flow reactors and automated synthesis equipment are often employed alongside advanced purification methods to ensure product quality.

5-(furan-2-yl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide shows promise in various applications, particularly in the field of medicinal chemistry. Its potential as an active pharmaceutical ingredient (API) could lead to the development of novel therapeutics targeting specific diseases. Furthermore, its unique structural features make it a candidate for further exploration in drug design and discovery.

Interaction studies are crucial for understanding the pharmacodynamics of 5-(furan-2-yl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide. Preliminary data indicate that it may interact with specific enzymes or receptors involved in critical biological pathways. These interactions could inform future research directions aimed at optimizing its therapeutic efficacy and safety profile.

Similar Compounds

Several compounds share structural similarities with 5-(furan-2-yl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide, including:

  • Furan-2-carboxamide
  • Imidazole-2-carboxamide
  • Isoxazole-3-carboxamide
  • 5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide
  • N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole

Uniqueness

What distinguishes 5-(furan-2-yl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide from these similar compounds is its unique combination of furan, thiophene, imidazole, and isoxazole rings. This specific arrangement may impart distinct biological activities and chemical properties that warrant further investigation for potential therapeutic applications.

XLogP3

2.2

Dates

Modify: 2023-08-19

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